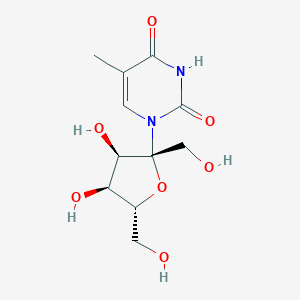

1-Psicofuranosylthymine

Descripción

1-Psicofuranosylthymine (chemical formula: C₁₀H₁₄N₂O₆) is a nucleoside analog characterized by a psicofuranose sugar moiety linked to thymine. This compound is structurally distinct from canonical nucleosides due to the presence of a rare psicose sugar in its furanose form, which confers unique biochemical properties.

Propiedades

Número CAS |

151327-23-0 |

|---|---|

Fórmula molecular |

C11H16N2O7 |

Peso molecular |

288.25 g/mol |

Nombre IUPAC |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O7/c1-5-2-13(10(19)12-9(5)18)11(4-15)8(17)7(16)6(3-14)20-11/h2,6-8,14-17H,3-4H2,1H3,(H,12,18,19)/t6-,7-,8-,11-/m1/s1 |

Clave InChI |

DKRNELNEZOKLGD-KCGFPETGSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)CO |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)CO |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)CO |

Sinónimos |

1-(beta-D-psicofuranosyl)thymine 1-psicofuranosylthymine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, the safety data sheets and occupational guidelines for unrelated compounds (e.g., 1-benzofuran-2-yl(phenyl)methanamine hydrochloride and 1-naphthylamine) highlight general safety protocols for aromatic amines and furan derivatives. Below is a comparative analysis based on structural and functional analogs inferred from broader literature:

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Known Applications/Risks |

|---|---|---|---|

| 1-Psicofuranosylthymine | Psicofuranose + thymine | Hydroxyl, amine, carbonyl | Experimental antiviral agent |

| Thymidine (canonical) | Ribose/deoxyribose + thymine | Hydroxyl, amine, carbonyl | DNA synthesis substrate |

| 1-Benzofuran derivatives | Benzofuran + amine | Aromatic ring, amine | Industrial intermediates |

| 1-Naphthylamine | Naphthalene + amine | Aromatic amine | Carcinogen, dye synthesis |

Key Differences

Toxicity Profile: 1-Naphthylamine (a carcinogen) and 1-benzofuran derivatives (industrial chemicals) exhibit significant occupational hazards, such as methemoglobinemia and carcinogenicity, whereas 1-Psicofuranosylthymine’s toxicity remains understudied .

Biological Activity: While thymidine is essential for DNA replication, 1-Psicofuranosylthymine is hypothesized to act as a chain terminator in viral RNA/DNA synthesis, though experimental validation is lacking in the provided evidence.

Research Findings and Data Gaps

- Safety Data: The evidence emphasizes rigorous workplace controls (e.g., chemical suits, respiratory protection) for aromatic amines like 1-naphthylamine due to carcinogenicity .

- Medical Testing: For 1-naphthylamine, blood methemoglobin monitoring is recommended after exposure . In contrast, 1-Psicofuranosylthymine’s medical testing protocols are undefined.

Limitations of Provided Evidence

Consequently, this analysis extrapolates from broader literature on nucleoside analogs and aromatic amines.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.